molecular formula C10H15N3O5 B14457036 4-Butyl-2,3-dinitrophenol--ammonia (1/1) CAS No. 71750-45-3

4-Butyl-2,3-dinitrophenol--ammonia (1/1)

Cat. No.: B14457036
CAS No.: 71750-45-3
M. Wt: 257.24 g/mol
InChI Key: MWNQUIQHHIGXNF-UHFFFAOYSA-N
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Description

4-Butyl-2,3-dinitrophenol–ammonia (1/1) is a chemical compound that belongs to the dinitrophenol family. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a crystalline solid that is not readily soluble in water and has a distinctive orange color .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2,3-dinitrophenol–ammonia (1/1) typically involves the nitration of butylphenol. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the careful addition of butylphenol to the nitrating mixture, followed by controlled temperature conditions to ensure the formation of the dinitrophenol derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2,3-dinitrophenol–ammonia (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butyl-2,3-dinitrophenol–ammonia (1/1) has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a protonophore, which means it can transport protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, leading to the collapse of the proton motive force. As a result, the production of ATP is inhibited, affecting cellular energy metabolism .

Properties

CAS No.

71750-45-3

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

azane;4-butyl-2,3-dinitrophenol

InChI

InChI=1S/C10H12N2O5.H3N/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15;/h5-6,13H,2-4H2,1H3;1H3

InChI Key

MWNQUIQHHIGXNF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-].N

Origin of Product

United States

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